molecular formula C9H5N3O B8733840 8-Hydroxy-1,6-naphthyridine-7-carbonitrile

8-Hydroxy-1,6-naphthyridine-7-carbonitrile

Cat. No. B8733840
M. Wt: 171.16 g/mol
InChI Key: OBBHFQRSBDRDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812016B2

Procedure details

7-[5-(4-Fluorobenzyl)-4H-1,2,4-triazol-3-yl]-1,6-naphthyridin-8-ol. In a similar manner to that described in example 1 from of 8-hydroxy-1,6-naphthyridine-7-carbonitrile (30 mg, 0.18 mmol) and 2-(4-fluorophenyl)acetic hydrazide (147 mg, 0.90 mmol) was formed the title compound (9 mg, 16%) as a yellow solid. 1H NMR (CDCl3/CD3OD): δ 9.14 (m, 1 H), 8.80 (s, 1 H), 8.28 (m, 1 H), 7.61 (dd, J=8.4, 4.5 Hz, 1 H), 7.33 (dd, J=8.7, 5.7 Hz, 2 H), 6.99 (t, J=8.7 Hz, 2 H), 4.17 (s, 2 H); 9F NMR (CDCl3/CD3OD): δ −116.72; MS m/z 344 (M+Na).
Name
7-[5-(4-Fluorobenzyl)-4H-1,2,4-triazol-3-yl]-1,6-naphthyridin-8-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][C:7]2[NH:8][C:9]([C:12]3[C:21]([OH:22])=[C:20]4[C:15]([CH:16]=[CH:17][CH:18]=[N:19]4)=[CH:14][N:13]=3)=[N:10][N:11]=2)=[CH:4][CH:3]=1.[OH:25]C1C(C#N)=NC=C2C=1N=CC=C2>>[F:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][C:7]([NH:11][NH2:10])=[O:25])=[CH:4][CH:3]=1.[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[NH:8][C:9]([C:12]3[C:21]([OH:22])=[C:20]4[C:15]([CH:16]=[CH:17][CH:18]=[N:19]4)=[CH:14][N:13]=3)=[N:10][N:11]=2)=[CH:23][CH:24]=1

Inputs

Step One
Name
7-[5-(4-Fluorobenzyl)-4H-1,2,4-triazol-3-yl]-1,6-naphthyridin-8-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CC=2NC(=NN2)C2=NC=C3C=CC=NC3=C2O)C=C1
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
OC=1C(=NC=C2C=CC=NC12)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)NN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.9 mmol
AMOUNT: MASS 147 mg
Name
Type
product
Smiles
FC1=CC=C(CC=2NC(=NN2)C2=NC=C3C=CC=NC3=C2O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.